4-(2-Hydroxyphenyl)but-3-en-2-one
Overview
Description
4-(2-Hydroxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C10H10O2. It is a derivative of phenylbutenone and is characterized by the presence of a hydroxy group attached to the phenyl ring. This compound is of interest due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
The primary targets of 4-(2-Hydroxyphenyl)but-3-en-2-one, also known as 2-hydroxybenzalacetone, are the key digestive enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in carbohydrate hydrolysis, a process that is essential for the regulation of blood glucose levels .
Mode of Action
This compound interacts with its targets, α-amylase and α-glucosidase, in a reversible manner . The compound inhibits these enzymes in a mixed-type and competitive manner, as demonstrated by in vitro enzymatic kinetics . The interaction of the compound with both enzymes is primarily influenced by hydrogen bonding and van der Waals forces .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase by this compound affects the carbohydrate hydrolysis pathway . α-Amylase hydrolyzes dietary starch into disaccharides and oligosaccharides, which are further hydrolyzed to glucose in the small intestine by α-glucosidase . By inhibiting these enzymes, the compound delays the absorption of glucose from the small intestine, thereby helping to control hyperglycemia .
Result of Action
The result of the action of this compound is the inhibition of α-amylase and α-glucosidase, leading to a delay in the absorption of glucose from the small intestine . This results in the control of postprandial hyperglycemia, which is a characteristic of diabetes mellitus .
Biochemical Analysis
Biochemical Properties
4-(2-Hydroxyphenyl)but-3-en-2-one has been found to interact with key enzymes such as α-amylase and α-glucosidase . It inhibits these enzymes in a mixed-type and competitive manner, with IC50 values of 81.2 ± 5.3 and 54.8 ± 2.4 µM, respectively . The interaction of the compound with these enzymes is primarily influenced by hydrogen bonding and van der Waals forces .
Cellular Effects
The compound’s effects on cells are largely tied to its enzymatic inhibition. By inhibiting α-amylase and α-glucosidase, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Computer modelling indicates that the amino acid residues of the enzymes are bound to the compound mainly by hydrogen bonds .
Metabolic Pathways
Given its inhibitory effects on α-amylase and α-glucosidase, it may play a role in the metabolism of carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Hydroxyphenyl)but-3-en-2-one can be synthesized through several methods. One common approach involves the condensation of 2-hydroxyacetophenone with crotonaldehyde under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-hydroxyacetophenone and crotonaldehyde.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: An alcohol such as ethanol or methanol.
Conditions: The reaction mixture is heated under reflux for several hours.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of solid acid catalysts such as acid-activated Montmorillonite clay. This method offers advantages in terms of selectivity and yield. The reaction conditions typically include:
Reactants: Phenol and 4-hydroxybutan-2-one.
Catalyst: Acid-activated Montmorillonite clay.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Saturated phenylbutanones.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its enzyme inhibition properties, particularly against α-amylase and α-glucosidase.
Medicine: Potential therapeutic agent for managing hyperglycemia and diabetes.
Industry: Utilized as a corrosion inhibitor for metals in alkaline solutions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)but-3-en-2-one: Similar structure but with a hydroxy group at the para position.
4-Phenylbut-3-en-2-one: Lacks the hydroxy group.
4-(2-Methoxyphenyl)but-3-en-2-one: Contains a methoxy group instead of a hydroxy group.
Uniqueness
4-(2-Hydroxyphenyl)but-3-en-2-one is unique due to the presence of the hydroxy group at the ortho position, which significantly influences its chemical reactivity and biological activity. The ortho-hydroxy group enhances its ability to form hydrogen bonds, contributing to its potent enzyme inhibition properties .
Properties
IUPAC Name |
(E)-4-(2-hydroxyphenyl)but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-7,12H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKUPYQBJLSNAS-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875902 | |
Record name | 3-Buten-2-one,4-(2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-53-2, 22214-28-4 | |
Record name | 4-(2-Hydroxyphenyl)but-3-en-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Buten-2-one, 4-(o-hydroxyphenyl)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC61817 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Buten-2-one,4-(2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-hydroxyphenyl)but-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-(2-Hydroxyphenyl)but-3-en-2-one?
A1: this compound, also known as salicylideneacetone, is a versatile building block in organic synthesis. Its structure features a conjugated system comprising a phenyl ring, a hydroxyl group, and an α,β-unsaturated ketone. This arrangement allows for diverse reactivity, enabling its participation in various cyclization reactions. Notably, the molecule adopts a nearly planar conformation, suggesting extensive conjugation throughout the system [].
Q2: How does this compound behave in the Hantzsch synthesis, and what unique products does it yield?
A2: this compound exhibits unique reactivity under Hantzsch synthesis conditions. Instead of forming typical dihydropyridine derivatives, it leads to the formation of oxygen-bridged heterocycles. This unusual reactivity stems from the presence of the phenolic hydroxyl group, which participates in intramolecular cyclization reactions [, , , , ]. For instance, its reaction with methyl acetoacetate, pentane-2,4-dione, or dimedone yields 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene derivatives [].
Q3: Can you provide examples of specific oxygen-bridged heterocycles synthesized using this compound and their potential applications?
A3: this compound reacts with various reagents under Hantzsch-like conditions to yield diverse oxygen-bridged heterocycles. For example, its reaction with Meldrum's acid gives oxygen-bridged tetrahydro-2-pyridones, while its condensation with 3-aminocrotononitrile affords oxygen-bridged tetrahydropyridines []. Notably, reactions with 3-amino-2,4-dicyanobut-2-enoate or 3-amino-2-cyanopentene-2-dioate yield oxygen-bridged hexahydropyridines with distinct stereochemistry []. These compounds hold potential applications in medicinal chemistry, materials science, and catalysis due to their unique structural features and potential biological activities.
Q4: Are there any studies exploring the corrosion inhibition properties of this compound?
A4: Yes, research indicates that this compound exhibits promising corrosion inhibition properties for aluminum in alkaline environments []. Studies utilizing electrochemical techniques and surface analysis revealed that this compound acts as a mixed-type inhibitor, effectively mitigating aluminum corrosion in 1M NaOH solutions [].
Q5: What are the key spectroscopic characteristics used to identify and characterize this compound?
A5: this compound can be identified and characterized using techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy []. These methods provide information about the functional groups present and the connectivity of atoms within the molecule.
Q6: Has this compound shown any potential in biological systems?
A6: Research has investigated the biological activity of this compound and its derivatives. For example, some studies report on the synthesis and fungicidal evaluation of novel 5-aryl-N-pyrazole oxime ester derivatives derived from this compound []. Additionally, research suggests that (3E)-4-(2-hydroxyphenyl)but-3-en-2-one can inhibit lipopolysaccharide-induced nitric oxide synthase expression in RAW 264.7 macrophages, highlighting its potential anti-inflammatory properties [].
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